1-OXA-4-THIASPIRO(4.6)UNDECANE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-OXA-4-THIASPIRO(46)UNDECANE is a spirocyclic compound characterized by the presence of both oxygen and sulfur atoms within its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-OXA-4-THIASPIRO(4.6)UNDECANE can be synthesized through a multi-step process involving the reaction of 2-mercaptoethanol with cycloheptanone. The key steps include:
Formation of the Spirocyclic Core: The initial step involves the reaction of 2-mercaptoethanol with cycloheptanone under acidic conditions to form the spirocyclic core.
Oxidation and Bromination: Subsequent steps may involve oxidation and selective bromination to introduce additional functional groups
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions: 1-OXA-4-THIASPIRO(4.6)UNDECANE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Substitution: Selective bromination and other substitution reactions can be performed to modify the compound’s structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Bromination: N-bromosuccinimide (NBS) in the presence of benzoyl peroxide.
Major Products:
Brominated Derivatives: 3-bromo-6-phenyl-1-oxa-4-thiaspiro[4.6]undecane.
Oxidized Products: Various oxidized derivatives depending on the specific conditions used.
Wissenschaftliche Forschungsanwendungen
1-OXA-4-THIASPIRO(4.6)UNDECANE has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-OXA-4-THIASPIRO(4 its effects are likely mediated through interactions with specific molecular targets and pathways, depending on its functional groups and derivatives .
Vergleich Mit ähnlichen Verbindungen
- 6-Phenyl-1-oxa-4-thiaspiro[4.6]undecane
- 3-Bromo-6-phenyl-1-oxa-4-thiaspiro[4.6]undecane
- 2,7-Dibromo-2-phenylcycloheptanone
Uniqueness: 1-OXA-4-THIASPIRO(4.6)UNDECANE is unique due to its specific spirocyclic structure, which combines both oxygen and sulfur atoms.
Eigenschaften
CAS-Nummer |
184-31-6 |
---|---|
Molekularformel |
C9H16OS |
Molekulargewicht |
172.29 g/mol |
IUPAC-Name |
1-oxa-4-thiaspiro[4.6]undecane |
InChI |
InChI=1S/C9H16OS/c1-2-4-6-9(5-3-1)10-7-8-11-9/h1-8H2 |
InChI-Schlüssel |
YMBFOROXKKKJEE-UHFFFAOYSA-N |
SMILES |
C1CCCC2(CC1)OCCS2 |
Kanonische SMILES |
C1CCCC2(CC1)OCCS2 |
184-31-6 | |
Synonyme |
1-Oxa-4-thiaspiro[4.6]undecane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.